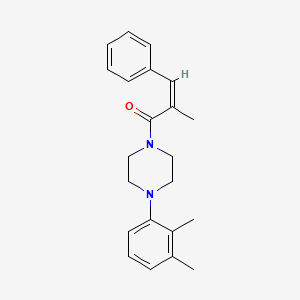
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide
描述
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide, also known as DCPMIX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazolecarboxamide derivatives and has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies.
作用机制
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide acts as a selective inhibitor of the TRPA1 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, such as chemical irritants or changes in temperature. By inhibiting the TRPA1 channel, 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has also been found to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide in lab experiments include its high potency and selectivity for the TRPA1 channel, as well as its cost-effectiveness and ease of synthesis. However, one limitation is that 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide is not suitable for use in vivo due to its poor pharmacokinetic properties. Therefore, it is primarily used in vitro or ex vivo experiments.
未来方向
There are several potential future directions for the study of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPA1 inhibitors based on the structure of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide. Another direction is the investigation of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide's effects on other ion channels and enzymes, as well as its potential use in the treatment of other diseases. Finally, the development of more efficient and effective synthesis methods for 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide could lead to its wider use in scientific research.
科学研究应用
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One area of interest is its use as a tool compound for the study of pain and inflammation. 3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been found to act as a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. This makes it a valuable tool for the study of pain pathways and the development of new pain therapies.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-14-18(20(25-27-14)19-16(22)11-7-12-17(19)23)21(26)24-13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12H,5-6,10,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJWDHSGZTTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-phenylbutyl)-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4674782.png)


![3-{[(4-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4674801.png)


![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4674831.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)

![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)

